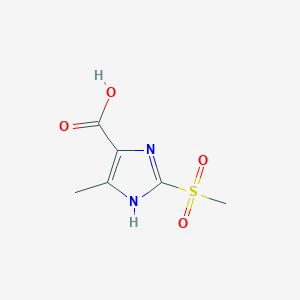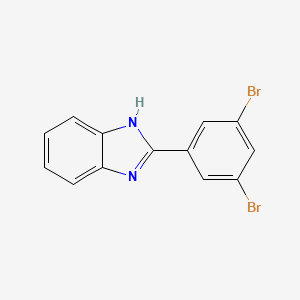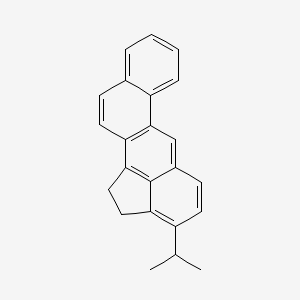
Cholanthrene, 3-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholanthrene, 3-isopropyl- is a polycyclic aromatic hydrocarbon This compound is known for its complex structure and significant biological activity It is a derivative of cholanthrene, with an isopropyl group attached to the third carbon atom of the cholanthrene skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholanthrene, 3-isopropyl- typically involves the alkylation of cholanthrene. One common method is the Friedel-Crafts alkylation, where cholanthrene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of cholanthrene, 3-isopropyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Cholanthrene, 3-isopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of cholanthrene, 3-isopropyl- can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common for cholanthrene, 3-isopropyl-. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents such as halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures and solvents.
Major Products
The major products formed from these reactions include quinones, partially hydrogenated derivatives, and various substituted cholanthrene derivatives.
Applications De Recherche Scientifique
Cholanthrene, 3-isopropyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to its biological activity, including its potential carcinogenic effects.
Medicine: Research on cholanthrene, 3-isopropyl- includes its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
Cholanthrene, 3-isopropyl- exerts its effects through interactions with cellular components. It is known to bind to the aryl hydrocarbon receptor, which leads to the activation of various signaling pathways. This interaction can result in changes in gene expression and cellular responses. The compound’s mechanism of action is similar to other polycyclic aromatic hydrocarbons, involving the formation of DNA adducts and potential mutagenic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholanthrene: The parent compound without the isopropyl group.
3-Methylcholanthrene: A similar compound with a methyl group instead of an isopropyl group.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar biological activity.
Uniqueness
Cholanthrene, 3-isopropyl- is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural difference can lead to variations in its interactions with biological targets and its overall effects.
Propriétés
Numéro CAS |
63041-70-3 |
|---|---|
Formule moléculaire |
C23H20 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
3-propan-2-yl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C23H20/c1-14(2)17-9-8-16-13-22-18-6-4-3-5-15(18)7-10-19(22)21-12-11-20(17)23(16)21/h3-10,13-14H,11-12H2,1-2H3 |
Clé InChI |
LCMHVWHWGIQGLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


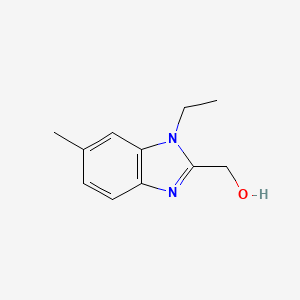

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)

![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
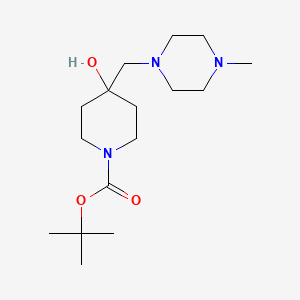
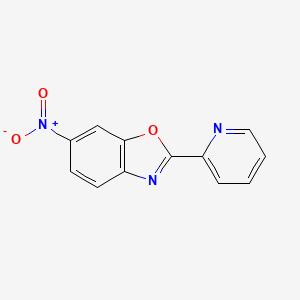
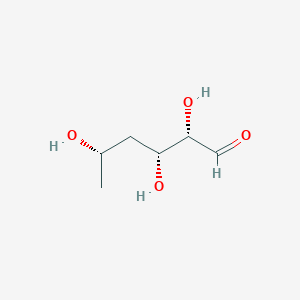
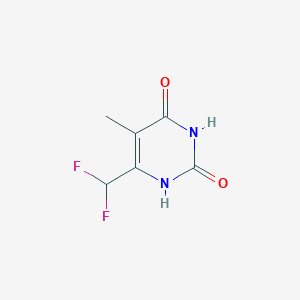
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)

